
(2S)-2-amino-3-(2-bromophenoxy)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2-Bromophenyl)-L-serine is an organic compound that features a bromine atom attached to the ortho position of a phenyl ring, which is further connected to the amino acid L-serine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Bromophenyl)-L-serine typically involves the bromination of phenylalanine derivatives followed by serine attachment. One common method includes the diazotization of o-bromoaniline, followed by coupling with serine under controlled conditions . Another approach involves the decarboxylation of 3-bromosalicylic acid to yield the desired product .
Industrial Production Methods
Industrial production of O-(2-Bromophenyl)-L-serine may involve large-scale bromination reactions using bromine or other brominating agents. The reaction conditions are optimized to ensure high yield and purity of the product. The use of acidic catalysts and controlled temperatures is crucial in achieving the desired brominated phenylalanine derivative .
Analyse Des Réactions Chimiques
Types of Reactions
O-(2-Bromophenyl)-L-serine undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom on the phenyl ring can be substituted by other electrophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to yield dehalogenated products.
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like sulfuric acid, nitric acid, and halogens are commonly used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are employed.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are used.
Major Products
The major products formed from these reactions include substituted phenylalanine derivatives, quinones, and dehalogenated serine compounds .
Applications De Recherche Scientifique
O-(2-Bromophenyl)-L-serine has several scientific research applications:
Mécanisme D'action
The mechanism of action of O-(2-Bromophenyl)-L-serine involves its interaction with specific molecular targets. The bromine atom on the phenyl ring can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity . The compound may also interact with cellular pathways, affecting signal transduction and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromophenol: Similar in structure but lacks the serine moiety.
2-Iodophenol: Contains an iodine atom instead of bromine.
2-Bromoacetophenone: Features a ketone group instead of the serine moiety.
Uniqueness
O-(2-Bromophenyl)-L-serine is unique due to the presence of both the brominated phenyl ring and the amino acid serine. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs .
Propriétés
Formule moléculaire |
C9H10BrNO3 |
|---|---|
Poids moléculaire |
260.08 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(2-bromophenoxy)propanoic acid |
InChI |
InChI=1S/C9H10BrNO3/c10-6-3-1-2-4-8(6)14-5-7(11)9(12)13/h1-4,7H,5,11H2,(H,12,13)/t7-/m0/s1 |
Clé InChI |
BYOUDQIBNMKFHL-ZETCQYMHSA-N |
SMILES isomérique |
C1=CC=C(C(=C1)OC[C@@H](C(=O)O)N)Br |
SMILES canonique |
C1=CC=C(C(=C1)OCC(C(=O)O)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-chloro-5-(trifluoromethyl)phenyl]-2-cyanoacetamide](/img/structure/B12508599.png)
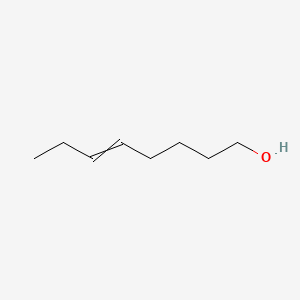
![4-(acetyloxy)-5-(hydroxymethyl)-2-[2-(2-methylpropanamido)-6-oxo-1H-purin-9-yl]oxolan-3-yl acetate](/img/structure/B12508609.png)
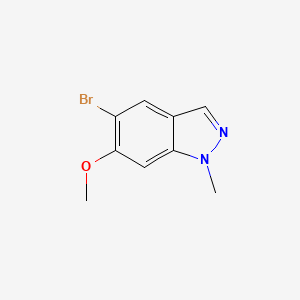
![3-chloro-2-[5-(4-chlorophenyl)-1H-imidazol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12508616.png)
![tert-Butyl 7-(6-Nitropyridin-3-yl)-4,7-diazaspiro[2.5]octane-4-carboxylate](/img/structure/B12508629.png)
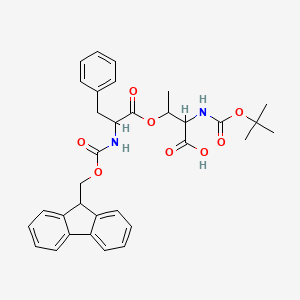
![2-[[[5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyethyl-trimethylazanium](/img/structure/B12508655.png)
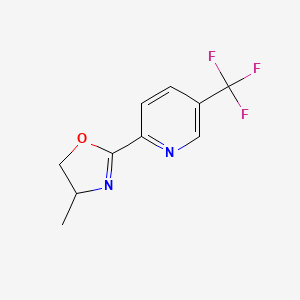
![3-(ethyldisulfanyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12508672.png)
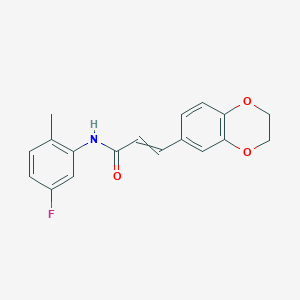

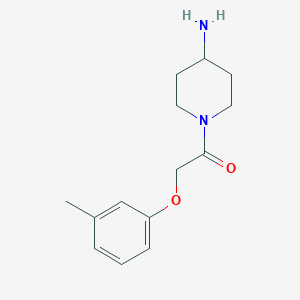
![N-(2,3-dimethoxybenzyl)-2-[4-ethyl-2-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12508703.png)
